molecular formula C25H25N3O4S B3579676 N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B3579676
M. Wt: 463.6 g/mol
InChI Key: HEJDPKBDXPMMOL-UHFFFAOYSA-N
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Description

N-(4-{[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic small molecule characterized by a central piperazine ring substituted with a biphenyl-4-ylcarbonyl group and linked via a sulfonyl bridge to a phenylacetamide moiety. This structure combines aromaticity, hydrogen-bonding capacity (via the acetamide and sulfonyl groups), and conformational flexibility (due to the piperazine ring), making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-[4-[4-(4-phenylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-19(29)26-23-11-13-24(14-12-23)33(31,32)28-17-15-27(16-18-28)25(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJDPKBDXPMMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of Biphenyl-4-ylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenyl-4-ylcarbonyl chloride.

    Reaction with Piperazine: The biphenyl-4-ylcarbonyl chloride is then reacted with piperazine to form 4-(biphenyl-4-ylcarbonyl)piperazine.

    Sulfonylation: The 4-(biphenyl-4-ylcarbonyl)piperazine is reacted with sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl and piperazine rings.

    Reduction: Reduced forms of the carbonyl and sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonyl group can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name/ID Piperazine Substituent Connecting Group Phenyl Group Modifications Molecular Weight (g/mol) Reported Activity Reference
Target Compound Biphenyl-4-ylcarbonyl Sulfonyl Acetamide ~525.6* Not explicitly reported -
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37, Ev1) None Sulfonyl Acetamide ~311.4 Anti-hypernociceptive
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, Ev2) 3-Trifluoromethylbenzoyl Carbonyl Pyridinyl-acetamide ~557.5 Synthesized (activity unspecified)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14, Ev3) Phenyl Ethyl 3-Trifluoromethylphenyl-acetamide ~407.9 Anticonvulsant
N-[4-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide (Ev16) Benzothiazol-2-yl Sulfonyl Acetamide ~456.5 Intermediate/API candidate
N-(4-{[4-(3-Nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (Ev19) 3-Nitrobenzoyl Sulfonyl Acetamide ~444.5 Not explicitly reported

*Estimated based on structural formula.

Analysis of Structural Modifications and Implications

Piperazine Substituents

  • This substituent may increase lipophilicity (logP) compared to smaller groups like benzothiazole or trifluoromethylbenzoyl .
  • Trifluoromethylbenzoyl (9a, Ev2) : The electron-withdrawing CF₃ group may improve metabolic stability and influence electronic properties of the benzoyl moiety, affecting receptor affinity .
  • Benzothiazol-2-yl (Ev16) : The heterocyclic benzothiazole group introduces hydrogen-bonding and π-π interactions, which could enhance selectivity for enzymes or receptors with polar active sites .

Connecting Groups

  • Sulfonyl vs. Carbonyl/Ethyl : The sulfonyl group in the target compound and analogs (Ev1, Ev16, Ev19) increases polarity and hydrogen-bond acceptor capacity compared to ethyl or carbonyl linkers (Ev2, Ev3). This may improve aqueous solubility but reduce blood-brain barrier permeability .

Pharmacological Activities

  • Anti-hypernociceptive Activity (Compound 37, Ev1): The unsubstituted piperazine-sulfonyl-acetamide scaffold shows efficacy in inflammatory pain models, suggesting the target compound’s biphenyl group could modulate potency or duration of action .
  • Anticonvulsant Activity (Compound 14, Ev3) : Ethyl-linked piperazine-phenylacetamides demonstrate the importance of trifluoromethyl groups in enhancing CNS activity, a feature absent in the sulfonyl-linked target compound .

Biological Activity

N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H30N2O2
Molecular Weight390.5 g/mol
IUPAC Name3-cyclopentyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]propan-1-one
InChI KeyKMMLPFIOBFQPRL-UHFFFAOYSA-N
Canonical SMILESC1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The biphenyl moiety enhances hydrophobic interactions, while the piperazine ring facilitates hydrogen bonding and ionic interactions with target proteins. This dual interaction can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant efficacy against various cancer cell lines, including breast cancer and colorectal cancer cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Cell LineIC50 (µM)
Breast Cancer (MCF7)18
Colorectal Cancer (HT-29)15

These findings suggest that this compound may act as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound.

Case Studies

Case Study 1: Breast Cancer Treatment
A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Neurological Applications
Research has also explored the neuroprotective effects of this compound. It was found to enhance neuronal survival in models of oxidative stress, potentially through the modulation of endocannabinoid signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Reactant of Route 2
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N-(4-{[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.